molecular formula C11H11ClO2 B571600 Methyl (E)-3-(2-chlorophenyl)but-2-enoate CAS No. 1029612-67-6

Methyl (E)-3-(2-chlorophenyl)but-2-enoate

Cat. No.: B571600
CAS No.: 1029612-67-6
M. Wt: 210.657
InChI Key: QBTKGNLSXUEYGW-BQYQJAHWSA-N
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Description

Methyl (E)-3-(2-chlorophenyl)but-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond and a 2-chlorophenyl substituent. The compound’s structure combines the reactivity of an enoate system with the electron-withdrawing effects of the chlorine atom, influencing its physical properties and chemical behavior.

Properties

IUPAC Name

methyl (E)-3-(2-chlorophenyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-8(7-11(13)14-2)9-5-3-4-6-10(9)12/h3-7H,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTKGNLSXUEYGW-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OC)/C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269018
Record name Methyl (2E)-3-(2-chlorophenyl)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029612-67-6
Record name Methyl (2E)-3-(2-chlorophenyl)-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1029612-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2E)-3-(2-chlorophenyl)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(2-chlorophenyl)but-2-enoate can be achieved through several methods. One common approach involves the esterification of (E)-3-(2-chlorophenyl)but-2-enoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-(2-chlorophenyl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of (E)-3-(2-chlorophenyl)but-2-enoic acid.

    Reduction: Formation of (E)-3-(2-chlorophenyl)but-2-enol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (E)-3-(2-chlorophenyl)but-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of pharmaceutical agents due to its potential biological activity.

    Material Science: It may be utilized in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(2-chlorophenyl)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl (E)-3-phenyl-2-butenoate (CAS 1504-72-9)

Structural Similarities and Differences :

  • Core Structure : Both compounds share the α,β-unsaturated ester backbone.
  • Substituents: Aryl Group: Ethyl (E)-3-phenyl-2-butenoate has a phenyl group, whereas the target compound features a 2-chlorophenyl group. Ester Group: The ethyl ester in the former contrasts with the methyl ester in the latter.

Key Comparisons :

Property Methyl (E)-3-(2-chlorophenyl)but-2-enoate Ethyl (E)-3-phenyl-2-butenoate
Electron Effects Chlorine withdraws electrons, stabilizing the double bond Phenyl group provides weaker electron withdrawal
Lipophilicity Higher (due to Cl substituent) Lower
Reactivity More electrophilic double bond Less reactive toward nucleophiles
Boiling Point Likely higher (polar Cl group) Lower (non-polar phenyl)

Acid-catalyzed esterification or Claisen condensation could be employed, with the chlorine substituent requiring careful handling to avoid side reactions .

Methyl 3-arylamino-2-benzoylaminobut-2-enoate

Structural Context: This compound, used in heterocyclic synthesis, shares the but-2-enoate ester framework but includes additional arylamino and benzoylamino groups.

Key Comparisons :

  • Reactivity: The amino groups in Methyl 3-arylamino-2-benzoylaminobut-2-enoate facilitate cyclization under acidic conditions (e.g., with polyphosphoric acid at 130–140°C) to form oxazoloquinolines or imidazolecarboxylates . In contrast, the target compound’s simpler structure lacks such cyclization pathways, making it more reactive toward electrophilic additions (e.g., Michael acceptors).

Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

Structural Differences: This compound is a saturated ester with trifluoroethylamino and dimethyl substituents, contrasting sharply with the α,β-unsaturated system of the target compound.

Key Comparisons :

  • Stability: The saturated structure of the trifluoroethylamino derivative confers greater stability against polymerization or oxidation compared to the conjugated enoate system.
  • Synthetic Conditions : Both compounds require anhydrous conditions for synthesis, but the target compound’s double bond necessitates inert atmospheres to prevent degradation .

Biological Activity

Methyl (E)-3-(2-chlorophenyl)but-2-enoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a chlorophenyl group and an unsaturated ester moiety, contributes to its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Molecular FormulaC11H11ClO2
Molecular Weight224.66 g/mol
IUPAC NameThis compound

The presence of the chlorophenyl group enhances the compound's lipophilicity and potential for biological interactions, while the ester functionality allows for hydrolysis to form active acid derivatives that can engage with cellular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to release the active acid form, which may exhibit enhanced binding affinity due to the chlorophenyl substituent.

Antimicrobial Activity

Recent studies have shown that related compounds, such as methyl 4-oxo-4-(4-chlorophenyl)-2-butenoate, exhibit potent antibacterial properties against both drug-sensitive and resistant strains of bacteria like Staphylococcus aureus (MSSA and MRSA). The minimum inhibitory concentration (MIC) values for these compounds were as low as 0.35 µg/mL, indicating strong antimicrobial potential .

In a comparative study, this compound demonstrated similar promising antibacterial activity, suggesting that the structural characteristics of chlorophenyl derivatives are crucial for their efficacy against pathogens.

Enzyme Inhibition

Cholinesterase inhibitors are critical in treating neurodegenerative diseases. A related compound, 2-chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)-prop-2-enoate, showed significant inhibition of acetylcholinesterase (AChE) with an IC50 value of 46.18 µM . Given the structural similarities, it is hypothesized that this compound may also possess cholinesterase inhibitory properties.

Research Findings Summary

The following table summarizes key findings from various studies related to this compound and its analogs:

Study FocusFindingsReference
Antibacterial ActivityMIC values as low as 0.35 µg/mL against MRSA
Enzyme InhibitionPotential cholinesterase inhibition
Mechanism of ActionHydrolysis leading to active acid form

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